molecular formula C16H11F4NO3 B2469358 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-difluorobenzoate CAS No. 1794852-03-1

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-difluorobenzoate

Cat. No. B2469358
CAS RN: 1794852-03-1
M. Wt: 341.262
InChI Key: LFGUKUPMGBGPPS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains two aromatic rings (benzyl groups) with fluorine substitutions, an amino group, and an ester group (benzoate). It’s important to note that the exact properties and characteristics would depend on the specific arrangement of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, compounds with similar structures, such as “Methyl 2,4-Difluorobenzoate” and “Methyl 4-Amino-2,3-Difluoro-5-Nitrobenzoate”, have specific melting points, boiling points, and densities .

Scientific Research Applications

Photodynamic Therapy Applications

One study discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base for use in photodynamic therapy (PDT). These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Herbicidal Activity

Research on a difluorobenzyl isoxazoline derivative indicates potent herbicidal activity against annual weeds in rice cultivation. The compound demonstrated rice selectivity and effectiveness in controlling barnyard grass, showing potential as a useful rice herbicide with low mammalian and environmental toxicity (Hwang et al., 2005).

Antitumor Properties

Fluorinated benzothiazoles have been synthesized and evaluated for their cytotoxic properties in vitro. These compounds showed potent activity against certain human breast cancer cell lines, suggesting their potential in cancer therapy (Hutchinson et al., 2001).

Synthesis of Polyfluorodibenz[b,f][1,4]oxazepines

A study on the thermolysis of 2-[(polyfluorobenzylidene)amino]phenols reports the synthesis of corresponding fluorinated dibenz[b,f][1,4]oxazepines. These compounds, with confirmed structures via single-crystal X-ray diffraction, have potential applications in materials science due to their moderate to high yields and interesting structural properties (Allaway et al., 2002).

Antimicrobial Agents

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, similar compounds are labeled with hazard statements like “H315-H335-H319”, indicating that they may cause skin irritation, respiratory irritation, and serious eye irritation .

Future Directions

The future directions for this compound would likely depend on its potential applications. For instance, if it has pharmaceutical applications, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4NO3/c17-11-2-1-9(14(20)6-11)7-21-15(22)8-24-16(23)10-3-12(18)5-13(19)4-10/h1-6H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGUKUPMGBGPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,5-difluorobenzoate

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